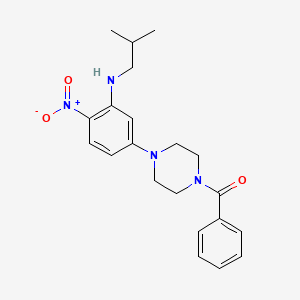
5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline
Overview
Description
5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline, also known as BINA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BINA belongs to the class of nitroaniline derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline involves the inhibition of PDE4 and PDE7 enzymes. PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), while PDE7 is involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline increases the levels of cAMP and cGMP, which in turn leads to the activation of various signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. Additionally, 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has several advantages for lab experiments. It is a selective inhibitor of PDE4 and PDE7 enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
For research on 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline include the development of more potent and selective inhibitors, investigation of other signaling pathways, and potential use in combination therapy.
Scientific Research Applications
5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on various enzymes such as phosphodiesterase 4 (PDE4) and cyclic nucleotide phosphodiesterase (PDE7). These enzymes play a crucial role in the regulation of intracellular signaling pathways and are implicated in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammation. 5-(4-benzoyl-1-piperazinyl)-N-isobutyl-2-nitroaniline has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16(2)15-22-19-14-18(8-9-20(19)25(27)28)23-10-12-24(13-11-23)21(26)17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPFRSUKWPCBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4228180.png)
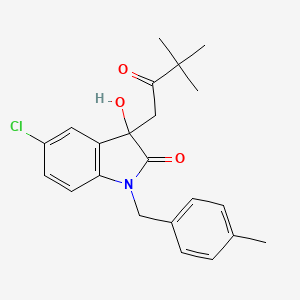
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4228194.png)
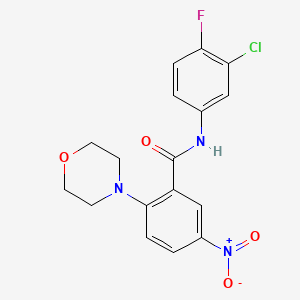

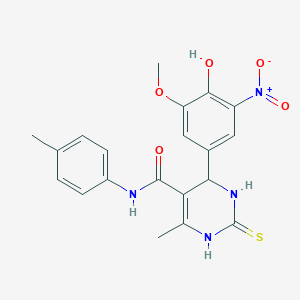
![4'-amino-6'-anilino-4,4,6,8-tetramethyl-4H,5'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3,5]triazin]-2-one](/img/structure/B4228229.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228239.png)
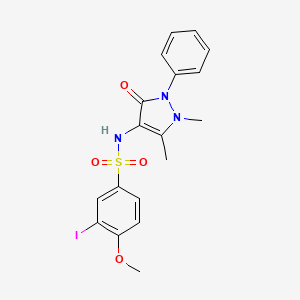
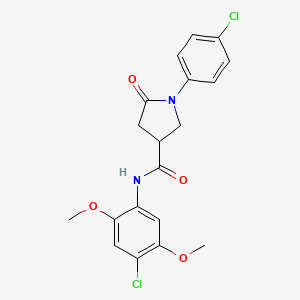
![N-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4228249.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4228269.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4228272.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)benzamide](/img/structure/B4228273.png)